molecular formula C7H6ClFO B067832 5-Chloro-2-fluorobenzyl alcohol CAS No. 188723-58-2

5-Chloro-2-fluorobenzyl alcohol

Cat. No. B067832
M. Wt: 160.57 g/mol
InChI Key: GTHWNKHWLSRSNW-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H6ClFO . It has a molecular weight of 160.58 . The IUPAC name for this compound is (5-chloro-2-fluorophenyl)methanol .


Synthesis Analysis

While specific synthesis methods for 5-Chloro-2-fluorobenzyl alcohol were not found in the search results, alcohols like this can generally be synthesized through various methods. For instance, 2-Fluorobenzyl alcohol was used in Nafion-H catalyzed preparation of diphenylmethyl ethers of alcohols .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-fluorobenzyl alcohol is 1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-2-fluorobenzyl alcohol is a liquid at room temperature . It has a boiling point of 233°C at 760 mmHg . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Characterization 5-Chloro-2-fluorobenzyl alcohol has been used in eco-friendly synthesis processes. Saharan and Joshi (2016) discuss the biotransformation-based synthesis and characterization of various halo-substituted benzyl alcohols, including 5-Chloro-2-fluorobenzyl alcohol. They employed whole cells of Baker’s Yeast for biotransformation, indicating a sustainable approach to chemical synthesis (Saharan & Joshi, 2016).

Catalysis in Aryl-Alcohol Oxidase 5-Chloro-2-fluorobenzyl alcohol is pertinent in studies related to the enzymatic activity of aryl-alcohol oxidase, which is crucial for lignin degradation. Ferreira et al. (2015) investigated the interaction between aromatic alcohols and aryl-alcohol oxidase, demonstrating the importance of stacking interactions and the kinetic mechanisms influenced by different substituents, including those similar to 5-Chloro-2-fluorobenzyl alcohol (Ferreira et al., 2015).

Radiopharmaceutical Synthesis The compound also appears in the context of synthesizing radiopharmaceuticals. Mäding et al. (2006) describe the synthesis of a potent nonpeptide CCR1 antagonist using a derivative that includes the 5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl group, showcasing the chemical's potential in creating complex therapeutic agents (Mäding et al., 2006).

Spectroscopic Analysis In spectroscopic studies, 5-Chloro-2-fluorobenzyl alcohol-related compounds are used to understand the effects of substituents on electronic transitions and molecular structures. Chae, Yoon, and Lee (2014) examined the vibronic spectrum of a related compound to understand its electronic and vibrational properties, highlighting the utility of such compounds in detailed spectroscopic analysis (Chae, Yoon, & Lee, 2014).

Catalytic Oxidation Studies The compound is also relevant in catalytic studies. Yang (2014) synthesized oxidovanadium complexes using ligands related to 5-Chloro-2-fluorobenzyl alcohol, revealing its application in catalytic oxidation processes with a focus on the synthesis and characterization of these complexes (Yang, 2014).

Safety And Hazards

5-Chloro-2-fluorobenzyl alcohol is classified as harmful and has the signal word "Warning" . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

While specific future directions for 5-Chloro-2-fluorobenzyl alcohol were not found in the search results, research in the field of organic chemistry continues to explore the properties and potential applications of similar compounds. For instance, the reactions of alcohols have been studied extensively, and these studies could provide insights into the potential uses and reactions of 5-Chloro-2-fluorobenzyl alcohol .

properties

IUPAC Name

(5-chloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHWNKHWLSRSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378594
Record name 5-Chloro-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluorobenzyl alcohol

CAS RN

188723-58-2
Record name 5-Chloro-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188723-58-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title intermediate was prepared essentially as was 2-fluoro-5-methylbenzyl alcohol, supra, except that an equimolar amount of 2-fluoro-5-chlorobenzaldehyde was employed instead of the 2-fluoro-5-methylbenzaldehyde employed therein.
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